2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide
Description
The compound 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide is a chiral amide derivative featuring a branched alkyl chain and a piperidine moiety. Its stereochemistry is critical, with the (2S) configuration in the piperidine ring and the L-valine-derived backbone influencing its biological interactions. The structure comprises:
- A 2-amino-3-methylbutanamide core, common in peptide mimics.
Properties
Molecular Formula |
C15H31N3O |
|---|---|
Molecular Weight |
269.43 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-8-6-7-9-17(13)5/h11-14H,6-10,16H2,1-5H3/t13-,14?/m0/s1 |
InChI Key |
NRMHZDIZWLNLDG-LSLKUGRBSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C[C@@H]1CCCCN1C)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCCN1C)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-amino-3-methylbutanoic acid with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyrrolidine Moieties
Key Differences and Implications :
Analysis :
- Ring Size and Substitution: Replacing piperidine (6-membered) with pyrrolidine (5-membered, as in ) reduces conformational flexibility and may hinder interactions with larger binding pockets. The 2-position substitution on piperidine (target) vs.
- N-Alkyl Groups : The isopropyl group in the target compound provides greater hydrophobicity compared to cyclopropyl () or benzyl () substituents, influencing membrane permeability and metabolic stability.
- Biological Activity : Piperidine-containing compounds like CHIBA-3007 () show GlyT-1 inhibition with cLogP ~4.09, suggesting the target compound’s moderate lipophilicity may favor blood-brain barrier penetration.
Functional Analogues with Modified Backbones
LM11A-31 (2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide:
- Structure : Features a morpholine ring (oxygen-containing) instead of piperidine and a longer pentanamide backbone.
- Properties : Higher molecular weight (439.34 g/mol as sulfate salt) and water solubility due to morpholine’s polarity .
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide :
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity (cLogP) : Piperidine derivatives in exhibit cLogP values between 2.84–4.07. The target compound’s isopropyl and methyl groups likely place it in this range, balancing solubility and bioavailability.
- Stereochemistry : The (2S) configuration in the piperidine ring (target) is critical for mimicking natural ligands, as seen in GlyT-1 inhibitors where stereochemistry dictates binding affinity .
- Metabolic Stability: N-alkyl groups (e.g., isopropyl in target vs.
Biological Activity
2-Amino-3-methyl-N-[[2S]-1-methylpiperidin-2-yl]methyl-N-propan-2-ylbutanamide, also known by its CAS number 1354029-54-1, is a synthetic organic compound with a complex structure that includes an amino group, piperidine moiety, and various alkyl substitutions. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of neurotransmitter interactions.
The molecular formula of this compound is C13H27N3O, with a molecular weight of 241.37 g/mol. The structural complexity allows for diverse biological interactions, making it a candidate for further research into its therapeutic applications.
Preliminary studies suggest that 2-amino-3-methyl-N-[[2S]-1-methylpiperidin-2-yl]methyl-N-propan-2-ylbutanamide may interact with serotonin and dopamine receptors, which are crucial for mood regulation and pain perception. The presence of the piperidine ring is significant as it often enhances the binding affinity to these receptors.
Potential Therapeutic Applications
- Analgesic Effects : Similar compounds have shown promise in alleviating pain through modulation of neurotransmitter systems.
- Anxiolytic Properties : The structural features indicate potential anxiolytic effects, which warrant further investigation.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related compounds, providing insights into the pharmacological profile of 2-amino-3-methyl-N-[[2S]-1-methylpiperidin-2-yl]methyl-N-propan-2-ylbutanamide:
These findings highlight the potential of this compound in treating conditions such as chronic pain and anxiety disorders.
Synthesis and Modification
The synthesis of 2-amino-3-methyl-N-[[2S]-1-methylpiperidin-2-yl]methyl-N-propan-2-ylbutanamide typically involves multi-step organic synthesis techniques. Modifications to its structure can enhance solubility and biological activity, which is crucial for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
